Bomedemstat hydrochloride

Beschreibung

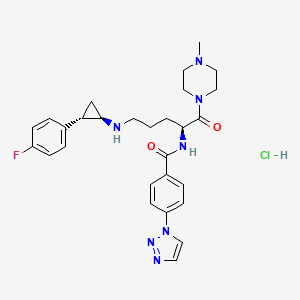

BenchChem offers high-quality Bomedemstat hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bomedemstat hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C28H35ClFN7O2 |

|---|---|

Molekulargewicht |

556.1 g/mol |

IUPAC-Name |

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;hydrochloride |

InChI |

InChI=1S/C28H34FN7O2.ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);1H/t24-,25-,26+;/m0./s1 |

InChI-Schlüssel |

SVTQVUBVQOSRKS-KGLRHMGQSA-N |

Isomerische SMILES |

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |

Kanonische SMILES |

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Bomedemstat Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomedemstat (B606314) hydrochloride (formerly IMG-7289), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), represents a novel therapeutic approach for the treatment of myeloproliferative neoplasms (MPNs). This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic routes of Bomedemstat. It includes a compilation of key preclinical and clinical data, detailed experimental protocols for its synthesis, and visualizations of its mechanism and development workflow to support researchers and drug development professionals in the field of hematology and oncology.

Introduction

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. The discovery of key driver mutations in genes such as JAK2, CALR, and MPL has led to the development of targeted therapies. However, there remains a significant unmet need for treatments that can modify the disease course and offer durable responses.

Bomedemstat, developed by Imago BioSciences (now part of Merck), emerged from the pursuit of novel epigenetic modulators for cancer therapy.[1] It is an orally bioavailable small molecule that irreversibly inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in hematopoiesis and is overexpressed in various cancers, including MPNs.[2]

Discovery and Rationale

The discovery of Bomedemstat was rooted in the understanding of the epigenetic regulation of hematopoiesis. LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase, demethylates histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the repression or activation of gene transcription, respectively.[3][4] In the context of MPNs, LSD1 is crucial for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[5]

By inhibiting LSD1, Bomedemstat aims to restore normal gene expression patterns, thereby promoting the differentiation and apoptosis of neoplastic cells.[6] Preclinical studies in mouse models of MPNs demonstrated that LSD1 inhibition with Bomedemstat led to reduced peripheral blood cell counts, decreased spleen size, resolution of bone marrow fibrosis, and a reduction in the mutant allele burden.[5] These promising results provided a strong rationale for its clinical development.

Mechanism of Action

Bomedemstat acts as an irreversible, mechanism-based inhibitor of LSD1.[7] Its chemical structure includes a cyclopropylamine (B47189) moiety that, upon oxidation by the FAD cofactor in the LSD1 active site, forms a reactive intermediate. This intermediate then covalently binds to the FAD cofactor, leading to the irreversible inactivation of the enzyme.[3] This targeted inhibition of LSD1 leads to an increase in H3K4 and H3K9 methylation, altering the expression of genes involved in cell proliferation and differentiation.[8]

References

- 1. CZ286713B6 - Cyclopeptide, process of its preparation and use as well as pharmaceutical preparation in which it is comprised - Google Patents [patents.google.com]

- 2. Bomedemstat - Wikipedia [en.wikipedia.org]

- 3. RU2153504C2 - Pentapeptide, methods of preparation thereof, and peptide compounds which are pentapeptide preproducts - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]

- 8. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]

Bomedemstat Hydrochloride: A Technical Guide to Irreversible LSD1 Inhibition in Myeloproliferative Neoplasms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomedemstat (B606314) (formerly IMG-7289, now MK-3543) is an investigational, orally bioavailable small molecule that acts as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is a critical epigenetic regulator involved in the proliferation and differentiation of hematopoietic stem cells, and its overactivity is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).[3][4][5] This technical guide provides a comprehensive overview of bomedemstat, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing its core pathways and workflows. By covalently modifying its target, bomedemstat offers a durable therapeutic effect, showing promise in normalizing blood cell counts, reducing spleen volume and symptom burden, and potentially altering the disease course for patients with MPNs.[1][6][7]

Core Mechanism of Irreversible LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation.[8][9] It primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks typically associated with active gene transcription.[8][10] By removing these activating marks, LSD1 generally functions as a transcriptional repressor.[9] However, it can also demethylate H3K9me1/2 (a repressive mark) in complex with certain nuclear receptors, thereby activating gene expression.[9][10] In the context of MPNs, LSD1 is crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of progenitors, particularly megakaryocytes.[11][12]

Bomedemstat is designed as a mechanism-based, irreversible inhibitor of LSD1.[13] Its mechanism involves the formation of a covalent bond with the FAD cofactor within the enzymatic active site of LSD1.[1][8][13] This covalent modification leads to sustained, irreversible inactivation of the enzyme.[1] The inhibition of LSD1 by bomedemstat results in an accumulation of H3K4 and H3K9 methylation, which alters the chromatin structure and subsequently modifies the expression of genes critical for cell differentiation and proliferation.[14][15][16] This epigenetic reprogramming selectively inhibits the proliferation of malignant cells, induces apoptosis (programmed cell death), and promotes the differentiation of hematopoietic progenitors, thereby addressing the underlying pathology of MPNs.[4][7][15]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical investigations of bomedemstat.

Table 1: Preclinical Biochemical and Pharmacodynamic Data

| Parameter | Value | Model System | Reference |

| LSD1 IC₅₀ | 9.7 ± 4.0 nM | Recombinant human LSD1 (pre-incubation) | [13] |

| LSD1 IC₅₀ | 56.8 nM | Not specified | [17] |

| Specificity | >2500-fold greater for LSD1 over MAO-A and MAO-B | Enzyme kinetics | [13][18][19] |

| Intra-tumoral Level (7.5 mg/kg dose) | 1.2 ± 0.45 µM | Xenograft model | [13][18][19] |

| Intra-tumoral Level (15 mg/kg dose) | 3.76 ± 0.43 µM | Xenograft model | [13][18][19] |

| Effect on Blood Counts | Normalizes or improves | Mouse models of MPN | [7][14][15] |

| Effect on Spleen Volume | Reduces | Mouse models of MPN | [7][14][15] |

| Effect on Bone Marrow Fibrosis | Reduces | Mouse models of MPN | [7][14][15] |

Table 2: Clinical Trial Efficacy in Myelofibrosis (MF) (NCT03136185)

Data from a Phase 2 study in patients with advanced MF refractory to or intolerant of JAK inhibition.

| Endpoint (at 24 weeks) | Result | Patient Subgroup | Reference |

|---|---|---|---|

| Spleen Volume Reduction (SVR) | 64% of patients had any reduction | Evaluable patients (n=50) | [20][21] |

| SVR ≥20% | 28% of patients | Evaluable patients (n=50) | [20][21] |

| SVR ≥35% | 6% of patients | Evaluable patients (n=50) | [11][20] |

| Total Symptom Score (TSS) Reduction | 65-72% of patients had any reduction | Evaluable patients with baseline TSS ≥20 (n=25-26) | [11][20][21] |

| TSS Reduction ≥50% | 19-24% of patients | Evaluable patients with baseline TSS ≥20 (n=25-26) | [11][20][21] |

| Hemoglobin (Hb) Status | 90% had stable or improved Hb | Transfusion-independent patients at baseline (n=41) | [11][20][21] |

| Bone Marrow Fibrosis Improvement | 31% improved by 1 grade | Patients with post-baseline scoring (n=52) | [21] |

| Mutant Allele Frequency (MAF) Reduction | 48% of mutant alleles showed reduction (mean decrease 39%) | Patients with follow-up sequencing (n=32) | [21] |

| ASXL1 MAF Reduction | 71% of patients showed a reduction (mean decrease 40%) | Patients with ASXL1 mutations |[21] |

Table 3: Clinical Trial Efficacy in Essential Thrombocythemia (ET) (NCT04254978)

Data from a Phase 2b study in patients with ET resistant/intolerant to at least one standard treatment.

| Endpoint | Result | Timepoint / Subgroup | Reference |

|---|---|---|---|

| Platelet Count ≤400x10⁹/L | 91% of patients achieved | Patients treated for ≥12 weeks (n=34) | [22] |

| Median Time to Platelet Response | 8.1 weeks | N/A | [22] |

| Durable Response | 79-83% of patients achieved | Patients treated for ≥24 weeks (n=24) | [22] |

| WBC Count Normalization (<10x10⁹/L) | 89% of patients | Patients with elevated baseline WBC (n=9) | [22] |

| Symptom Reduction (TSS) | 69% of patients showed reduction | Patients with baseline TSS ≥10 at Week 12 (n=16) | [22] |

| Mutant Allele Frequency (MAF) Reduction | 87% of patients had a decrease (mean: -29%) | Patients with JAK2 or CALR mutations at Week 24 (n=14) |[22] |

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize LSD1 inhibitors like bomedemstat.

Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3(1-21)K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4

-

Bomedemstat hydrochloride

-

96-well black plates

Protocol:

-

Compound Preparation: Prepare 3-fold serial dilutions of bomedemstat in assay buffer.

-

Pre-incubation: In a 96-well plate, add 38.5 nM of LSD1 enzyme to each well containing the bomedemstat dilutions. Include a "100% activity" control (enzyme, no inhibitor) and a "background" control (no enzyme). Incubate on ice for 15-30 minutes to allow the inhibitor to bind to the enzyme.[13][23]

-

Reaction Initiation: Prepare an enzymatic reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. Add this mix to all wells to start the reaction.

-

Signal Detection: Incubate the plate at room temperature, protected from light, for 30-60 minutes. Monitor the conversion of Amplex Red to the fluorescent product, resorufin, using a microplate reader (Excitation: ~540 nm; Emission: ~590 nm).[23]

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each bomedemstat concentration relative to the "100% activity" control. Plot the percent inhibition against the log of the inhibitor concentration and use a nonlinear 4-parameter equation to determine the IC₅₀ value.[23]

Cell Viability Assay (Luminescent)

This protocol determines the effect of an LSD1 inhibitor on the viability of cancer cells by measuring cellular ATP levels.

Materials:

-

MPN-relevant cell line (e.g., SET-2, UKE-1)

-

Complete cell culture medium

-

Bomedemstat hydrochloride

-

384-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 384-well plate and incubate overnight at 37°C with 5% CO₂.[9]

-

Compound Treatment: Prepare a serial dilution of bomedemstat in complete medium. A typical concentration range is 1 nM to 10 µM.[9] Add the desired concentrations to the wells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.[9][14][15]

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[9]

-

Lysis and Signal Stabilization: Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][24]

-

Measurement: Measure the luminescence using a plate-reading luminometer.[9]

-

Data Analysis: Normalize the data to the vehicle control (set as 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[24]

Western Blot for Histone Methylation

This protocol assesses the pharmacodynamic effect of bomedemstat by measuring the change in H3K4me2 levels within cells.

Materials:

-

Treated and untreated cell pellets

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL) and imaging system

Protocol:

-

Cell Lysis: Lyse cell pellets in lysis buffer and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[9]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[24]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[24]

-

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.[9][24]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9][24]

-

Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading. Quantify the band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment.[9]

Logical Pathway from Inhibition to Clinical Response

The therapeutic effects of bomedemstat can be understood as a cascade of events initiated by the specific, irreversible inhibition of its target enzyme, LSD1.

Safety and Tolerability Profile

Across clinical trials, bomedemstat has demonstrated a manageable safety profile. The most frequently reported non-hematologic adverse events (AEs) include dysgeusia (altered taste), diarrhea, fatigue, constipation, and arthralgia, which are mostly Grade 1 or 2.[20][21][22][25] On-target hematologic effects, primarily thrombocytopenia, are observed and are typically managed by dose titration; this effect is rapidly reversible upon treatment cessation.[18][19][25] Serious adverse events (SAEs) deemed related to the drug have been reported but are infrequent.[21][22] Importantly, no patient transformations to acute myeloid leukemia (AML) were attributed to the drug in the reported studies.[11][21]

Conclusion and Future Directions

Bomedemstat hydrochloride is a potent, specific, and irreversible inhibitor of LSD1 that has shown significant clinical activity and a tolerable safety profile in patients with advanced myeloproliferative neoplasms.[6][26] Its unique mechanism of targeting the epigenetic machinery of malignant stem cells offers a novel therapeutic strategy that is distinct from existing treatments like JAK inhibitors.[4][5] Data from Phase 2 trials have demonstrated its ability to reduce platelet counts, alleviate symptom burden, decrease spleen size, and improve bone marrow fibrosis.[20][21][22] Furthermore, evidence of reducing the mutant allele burden suggests a potential for disease modification.[7][21][22]

Ongoing and planned clinical trials are further exploring the potential of bomedemstat, both as a monotherapy and in combination with other agents like ruxolitinib.[1][25][27] Pivotal Phase 3 trials are underway to evaluate bomedemstat against the standard of care in essential thrombocythemia.[28][29] The continued investigation of this first-in-class agent will be crucial in defining its role in the treatment landscape for MPNs and potentially other hematologic malignancies.[6]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. drughunter.com [drughunter.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. What is Bomedemstat used for? [synapse.patsnap.com]

- 5. Research Portal [scholarship.miami.edu]

- 6. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bomedemstat - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Bomedemstat | C28H34FN7O2 | CID 122460381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. onclive.com [onclive.com]

- 21. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. youtube.com [youtube.com]

- 26. onclive.com [onclive.com]

- 27. ashpublications.org [ashpublications.org]

- 28. merck.com [merck.com]

- 29. targetedonc.com [targetedonc.com]

Bomedemstat effect on hematopoietic stem cell differentiation

An In-depth Technical Guide on the Effect of Bomedemstat (B606314) on Hematopoietic Stem Cell Differentiation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bomedemstat (formerly IMG-7289, also known as MK-3543) is an investigational, orally available, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic enzyme that plays a critical role in regulating the self-renewal of hematopoietic stem cells (HSCs) and the differentiation and maturation of hematopoietic progenitors. In myeloproliferative neoplasms (MPNs), LSD1 is often overexpressed and contributes to the disease pathology, particularly in the megakaryocytic lineage. By inhibiting LSD1, bomedemstat aims to modify the course of MPNs such as essential thrombocythemia (ET) and myelofibrosis (MF) by promoting the differentiation of malignant progenitors and reducing the burden of mutant cells. This technical guide provides a comprehensive overview of bomedemstat's mechanism of action, its effects on HSC differentiation, and summarizes key quantitative data from clinical studies.

Core Mechanism of Action: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By demethylating H3K4, LSD1 generally represses the transcription of target genes.

In hematopoiesis, LSD1 is crucial for maintaining the self-renewal capacity of malignant myeloid cells and is a key regulator of progenitor cell differentiation.[1][2][3] Specifically, LSD1, in complex with transcription factors like GFI1b, is required to license the maturation of megakaryocyte progenitors.[3][4] In MPNs, the overexpression of LSD1 contributes to the hyperproliferation of megakaryocytes and the production of pro-inflammatory cytokines that drive bone marrow fibrosis.[5][6]

Bomedemstat irreversibly inhibits LSD1, leading to an increase in H3K4 methylation at target gene promoters. This epigenetic modification alters gene expression, leading to:

-

Inhibition of Malignant Stem Cell Self-Renewal : Loss of LSD1 activity is associated with a decreased self-renewal capacity of malignant hematopoietic stem cells.[5]

-

Promotion of Myeloid Differentiation : LSD1 inhibition promotes the differentiation of myeloid-lineage cells.[7] In the context of MPNs, this leads to the maturation of megakaryocyte progenitors, which is thought to reduce the production of pathogenic, immature megakaryocytes.[5][8]

-

Reduction of Pro-inflammatory Cytokines : In mouse models of MPNs, bomedemstat has been shown to reduce levels of inflammatory cytokines, which can ameliorate bone marrow fibrosis and systemic symptoms.[1][2][9]

-

Induction of Tumor Suppressors : Bomedemstat's mechanism of action may also involve increasing levels of the tumor suppressor protein p53.[10]

Signaling Pathway Diagram

Caption: Bomedemstat inhibits LSD1, altering gene expression to reduce HSC self-renewal and promote differentiation.

Quantitative Data from Clinical Trials

Bomedemstat has been evaluated in multiple Phase 2 clinical trials for patients with myeloproliferative neoplasms. The data demonstrates its clinical activity in managing disease signs and symptoms.

Table 1: Efficacy of Bomedemstat in Essential Thrombocythemia (ET)

Data from the IMG-7289-CTP-201 Phase 2b study in patients resistant to or intolerant of at least one standard treatment.

| Endpoint | Timepoint | Result | Citation |

| Platelet Count Response | ≥ 24 weeks | 95% (61/64) of patients achieved platelet counts ≤ 400 x 10⁹/L without new thromboembolic events. | [11] |

| > 6 weeks | 83% of patients (n=12) achieved a platelet count of <400 × 10⁹/L. | [8] | |

| Overall | 100% (62/62) of patients treated for >24 weeks achieved platelet count reduction to ≤ 400 x 10⁹/L. | [12] | |

| Durable Response | 48 weeks | 89% (25/28) of patients achieved a durable response (platelet count ≤ 400 x 10⁹/L for ≥ 12 weeks). | [12] |

| Mutant Allele Frequency (MAF) | Follow-up | 67% (20/30) of patients showed a net decrease in MAF (including CALR and JAK2). | [12] |

| Homozygous Mutant Cells | Follow-up | The proportion of homozygous cells (JAK2, CALR, MPL) dropped by a mean of 66%. | [9] |

Table 2: Efficacy of Bomedemstat in Myelofibrosis (MF)

Data from the IMG-7289-CTP-102 Phase 2 study in patients with advanced MF, many of whom were resistant to or intolerant of JAK inhibitors.

| Endpoint | Timepoint | Result | Citation |

| Spleen Volume Reduction (SVR) | 24 weeks | 66% of evaluable patients (n=50) had a reduction in spleen volume. | [13] |

| 24 weeks | 28% of patients achieved ≥20% SVR; 6% achieved ≥35% SVR. | [13] | |

| Total Symptom Score (TSS) Reduction | 24 weeks | In patients with baseline TSS ≥20, 65% recorded a reduction (mean change -19%). | [13] |

| 24 weeks | 19% of patients reported a ≥50% reduction in TSS. | [13] | |

| Bone Marrow (BM) Fibrosis | Post-baseline | 31% of evaluable patients (n=52) had an improvement by one grade; 50% were stable. | [14] |

| Hemoglobin (Hb) Improvement | 24 weeks | 90% of transfusion-independent patients (n=41) had stable or improved Hb. | [13] |

| Mutant Allele Frequency (MAF) | ~24 weeks | The mean MAF for 60 mutant alleles in 32 patients fell by 39% in 48% of cases. | [14] |

| ~24 weeks | ASXL1 MAFs fell by a mean of 40% in 71% of patients. | [14] | |

| Inflammatory Cytokines | 12 weeks | 83% of evaluable patients (n=52) experienced a reduction in cytokine levels. | [15] |

Experimental Protocols & Methodologies

The clinical development of bomedemstat involves a range of experimental procedures to assess its safety, pharmacodynamics, and efficacy.

Clinical Trial Design (Representative)

The Phase 2 studies of bomedemstat (e.g., NCT03136185 for MF, NCT04254978 for ET) are typically global, open-label trials.[1][2]

-

Patient Population : Patients with a confirmed diagnosis of MF or ET who are intolerant of, or resistant to, at least one standard-of-care therapy. Key eligibility criteria often include a platelet count ≥100 x 10⁹/L.[2][13]

-

Dosing Regimen : Bomedemstat is administered orally once daily. The dose is individually tailored based on platelet count, which serves as a key pharmacodynamic biomarker of LSD1 inhibition on megakaryocyte function. The target platelet range is typically between 50-100 x 10⁹/L.[1][13]

-

Primary Objectives : The primary endpoints are typically safety and efficacy, as measured by spleen volume reduction (SVR) and total symptom score (TSS) in MF, or platelet count response in ET.[2][13]

-

Key Assessments :

-

Safety : Monitored through adverse event (AE) reporting and laboratory tests.

-

Efficacy : Spleen volume measured by MRI/CT; symptoms assessed using the MPN-Symptom Assessment Form (MPN-SAF).

-

Biomarkers : Serial bone marrow biopsies are performed to assess fibrosis. Blood samples are collected for deep sequencing of MPN-associated genes to quantify mutant allele frequencies (MAFs).[13]

-

Workflow Diagram for Clinical Assessment

Caption: Workflow from patient screening and baseline assessment to treatment, follow-up, and endpoint analysis.

Hematopoietic Colony-Forming Cell (CFC) Assay Protocol

This assay is used to assess the effect of a compound on the proliferation and differentiation of hematopoietic progenitors in vitro.

-

Cell Isolation : Isolate hematopoietic stem and progenitor cells (HSPCs), typically CD34+ cells, from bone marrow, peripheral blood, or cord blood using immunomagnetic bead separation or fluorescence-activated cell sorting (FACS).[16]

-

Cell Culture Preparation : Prepare a single-cell suspension of the isolated CD34+ cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).[16]

-

Plating : Add a defined number of cells (e.g., 1,000-5,000 cells) to a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO) to support the growth of various hematopoietic lineages.[16] The medium should also contain the desired concentrations of bomedemstat or a vehicle control (e.g., DMSO).

-

Incubation : Plate the cell/methylcellulose mixture in 35 mm culture dishes. Incubate at 37°C in a humidified incubator with 5% CO₂ for 14-16 days.[16]

-

Colony Enumeration : Using an inverted microscope, identify and count the different types of colonies based on their morphology:

-

CFU-GM : Granulocyte, macrophage colonies.

-

BFU-E : Burst-forming unit-erythroid colonies.

-

CFU-GEMM : Granulocyte, erythrocyte, macrophage, megakaryocyte multipotential colonies.

-

-

Data Analysis : Compare the number and type of colonies in the bomedemstat-treated cultures to the vehicle control to determine the compound's effect on progenitor proliferation and lineage-specific differentiation.

Mutant Allele Frequency (MAF) Analysis Protocol

This method is used to quantify the burden of cancer-associated mutations in patient samples.

-

Sample Collection : Collect peripheral blood or bone marrow aspirates from patients at baseline and at specified time points during treatment.

-

DNA Extraction : Isolate genomic DNA from specific cell populations, such as purified granulocytes or mononuclear cells. Germline DNA is often isolated from cultured skin fibroblasts or T-cells for comparison.[9]

-

Library Preparation : Prepare DNA libraries for next-generation sequencing (NGS). This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

-

Targeted Gene Sequencing : Perform deep sequencing using a targeted panel of genes recurrently mutated in myeloid malignancies (e.g., a 261-gene panel).[13] This ensures high coverage (>1000x) of the specific genomic regions of interest, allowing for sensitive detection of low-frequency mutations.

-

Bioinformatic Analysis :

-

Align sequencing reads to the human reference genome.

-

Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

-

Calculate the variant allele frequency (VAF or MAF) for each identified mutation, defined as the percentage of sequencing reads that contain the mutation.

-

-

Data Interpretation : Compare the MAF of driver mutations (e.g., JAK2, CALR, ASXL1) at follow-up to the baseline measurement to assess the molecular response to bomedemstat treatment. A significant reduction in MAF suggests the drug is targeting the malignant clone.[8]

Conclusion

Bomedemstat represents a novel therapeutic approach for myeloproliferative neoplasms by targeting the epigenetic regulator LSD1. Its mechanism of action is centered on inhibiting the self-renewal of malignant hematopoietic stem cells and promoting the differentiation of progenitor cells, particularly within the megakaryocytic lineage. Clinical data has demonstrated its ability to normalize platelet counts in essential thrombocythemia and improve spleen volume, symptom burden, and bone marrow fibrosis in myelofibrosis. Furthermore, bomedemstat has shown the potential for disease modification by reducing the allele frequency of key driver mutations. Ongoing and future studies will further define its role in the treatment landscape of MPNs and may help establish new therapeutic endpoints focused on molecular responses.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]

- 4. ashpublications.org [ashpublications.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]

- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 8. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]

- 9. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. ashpublications.org [ashpublications.org]

- 14. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. Hematopoietic Stem Cell Cultures and Assays - PMC [pmc.ncbi.nlm.nih.gov]

Bomedemstat's Regulation of Histone H3K4 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bomedemstat (B606314) (formerly IMG-7289, MK-3543) is a pioneering, irreversible, small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme pivotal to the regulation of hematopoietic stem cell proliferation and maturation.[1] By targeting LSD1, bomedemstat modulates the methylation state of histone H3 at lysine (B10760008) 4 (H3K4), a critical epigenetic mark, thereby influencing gene expression programs that govern hematopoiesis. This technical guide provides an in-depth analysis of bomedemstat's mechanism of action, a compilation of key quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant assays, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of hematology, oncology, and drug development.

Introduction to Bomedemstat and its Target: LSD1

Bomedemstat is an orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[2] By demethylating H3K4, LSD1 primarily functions as a transcriptional repressor.[2]

LSD1 plays a crucial role in the self-renewal of malignant myeloid cells and the maturation of megakaryocytes, the precursors to platelets.[3] In myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF), LSD1 is often overexpressed, contributing to the aberrant proliferation of hematopoietic cells.[2] Bomedemstat's irreversible inhibition of LSD1 leads to an increase in H3K4 methylation, thereby altering gene expression to promote the differentiation and maturation of hematopoietic progenitor cells, and reducing the proliferation of malignant clones.[4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding bomedemstat's biochemical potency and its clinical efficacy in patients with essential thrombocythemia and myelofibrosis.

Table 1: Biochemical and Pharmacokinetic Properties of Bomedemstat

| Parameter | Value | Reference |

| IC50 (LSD1 Inhibition) | 9.7 ± 4.0 nM | [6] |

| Mechanism of Inhibition | Irreversible, covalent modification of FAD cofactor | [6] |

| Specificity | >2500-fold greater specificity for LSD1 over MAO-A and MAO-B | [6] |

Table 2: Clinical Efficacy of Bomedemstat in Essential Thrombocythemia (NCT04254978)

| Endpoint | Result | Reference |

| Patients Treated (≥12 weeks) | 34 | [3] |

| Platelet Count ≤400x10⁹/L | 91% (31/34) | [3] |

| Median Time to Platelet Response | 8.1 weeks | [3] |

| Durable Response (>24 weeks treatment) | 83% (20/24) | [3] |

| WBC Count <10x10⁹/L (in patients with baseline ≥10x10⁹/L) | 89% (8/9) | [3] |

| Decrease in Allele Frequencies (JAK2 & CALR at Week 24) | 87% of patients (mean decrease of -29%) | [3] |

| Symptom Improvement (TSS ≥10 at baseline, at Week 12) | 69% (11/16) showed reduction | [3] |

Table 3: Clinical Efficacy of Bomedemstat in Myelofibrosis (NCT03136185)

| Endpoint | Result | Reference |

| Patients Enrolled | 89 | [7] |

| Spleen Volume Reduction (at 24 weeks) | 66% of patients (33/50) | [7] |

| Total Symptom Score (TSS) Reduction (at 24 weeks) | 65% of patients (17/26) | [7] |

| Stable or Improved Hemoglobin (transfusion-independent at baseline) | 70% | [8] |

| Stable or Improved Bone Marrow Fibrosis Score | 71% | [8] |

| Reduction in Elevated Cytokines | >90% of patients | [8] |

Signaling Pathways and Experimental Workflows

Bomedemstat's Mechanism of Action in Hematopoietic Differentiation

Bomedemstat's primary mechanism involves the inhibition of the LSD1/GFI1B complex. Growth Factor Independence 1B (GFI1B) is a key transcriptional repressor in hematopoietic stem cells that recruits LSD1 to specific gene promoters.[9][10] This complex then demethylates H3K4, leading to the repression of genes that would otherwise drive differentiation. By inhibiting LSD1, bomedemstat prevents this demethylation, leading to the expression of genes that promote the maturation of megakaryocytes and other hematopoietic lineages, while simultaneously repressing genes associated with a myeloid fate.[9][11]

Caption: Bomedemstat inhibits LSD1, preventing H3K4 demethylation and promoting megakaryocyte differentiation.

Experimental Workflow for Assessing Bomedemstat's Activity

The following diagram illustrates a typical workflow for evaluating the effects of bomedemstat on histone methylation and gene expression in hematopoietic cells.

Caption: A workflow for studying bomedemstat's effects on histone methylation and gene expression.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of bomedemstat.

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of bomedemstat to inhibit the demethylase activity of LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

Bomedemstat

-

Di-methylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of bomedemstat in assay buffer. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.5%.

-

Enzyme and Inhibitor Pre-incubation: In the microplate, add the diluted bomedemstat or vehicle control. Add the LSD1 enzyme to each well and incubate for 30 minutes at room temperature to allow for irreversible binding.

-

Enzymatic Reaction: Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. Add the reaction mix to all wells to initiate the reaction.

-

Signal Detection: Incubate the plate at room temperature, protected from light, for 60 minutes. Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Calculate the percent inhibition for each bomedemstat concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

Western Blot for Histone H3K4 Methylation

This protocol is for detecting changes in global H3K4 methylation levels in cells treated with bomedemstat.

Materials:

-

Cells treated with bomedemstat or vehicle

-

Histone extraction buffer

-

SDS-PAGE gels (15% acrylamide)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Histone Extraction: Lyse the cells and perform an acid extraction of histones. Quantify the protein concentration.

-

SDS-PAGE: Denature the histone samples and separate them on a 15% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K4me1/2 signals to the total H3 signal.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This protocol outlines the steps to identify genomic regions with altered H3K4 methylation following bomedemstat treatment.

Materials:

-

Cells treated with bomedemstat or vehicle

-

Formaldehyde (B43269) for cross-linking

-

ChIP lysis buffer

-

Sonicator

-

Anti-H3K4me1 and anti-H3K4me2 antibodies

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Cross-linking: Fix cells with 1% formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with anti-H3K4me1 or anti-H3K4me2 antibodies overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library for next-generation sequencing and sequence the immunoprecipitated DNA.

-

Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of enrichment, and compare the enrichment profiles between bomedemstat-treated and control samples.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

This protocol describes how to assess changes in the transcriptome of cells treated with bomedemstat.

Materials:

-

Cells treated with bomedemstat or vehicle

-

RNA extraction kit

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

mRNA enrichment or rRNA depletion kit

-

RNA-seq library preparation kit

-

Next-generation sequencer

Procedure:

-

RNA Extraction: Isolate total RNA from the cells and treat with DNase I to remove any contaminating DNA.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA.

-

Library Preparation: Enrich for mRNA (e.g., using poly-A selection) or deplete ribosomal RNA. Fragment the RNA and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments.

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform.

-

Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome or transcriptome. Quantify gene expression levels. Perform differential gene expression analysis between bomedemstat-treated and control samples to identify up- and down-regulated genes.

Conclusion

Bomedemstat represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the epigenetic regulation of histone H3K4 methylation. Its irreversible inhibition of LSD1 offers a promising approach for the treatment of myeloproliferative neoplasms by promoting the differentiation of hematopoietic progenitor cells and reducing the malignant clone burden. The quantitative data from clinical trials demonstrate its potential to provide significant clinical benefits to patients with essential thrombocythemia and myelofibrosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of bomedemstat and other LSD1 inhibitors, facilitating further research into their biological effects and therapeutic applications. As our understanding of the epigenetic control of hematopoiesis deepens, bomedemstat stands out as a key example of how targeting these fundamental processes can lead to innovative and effective cancer therapies.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]

- 3. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. d1fdloi71mui9q.cloudfront.net [d1fdloi71mui9q.cloudfront.net]

- 7. Bomedemstat (IMG-7289/MK-3543) in Participants With Myelofibrosis (IMG-7289-CTP-102/MK-3543-002) [clin.larvol.com]

- 8. onclive.com [onclive.com]

- 9. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multifaceted Actions of GFI1 and GFI1B in Hematopoietic Stem Cell Self-Renewal and Lineage Commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

Bomedemstat Hydrochloride: A Technical Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat hydrochloride (formerly IMG-7289) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator.[1] LSD1 plays a critical role in hematopoiesis and is overexpressed in various myeloproliferative neoplasms (MPNs), making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by Bomedemstat, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.

Core Mechanism of Action: LSD1 Inhibition

Bomedemstat's primary mechanism of action is the irreversible inhibition of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), epigenetic marks generally associated with transcriptional repression. By inhibiting LSD1, Bomedemstat leads to the accumulation of H3K4me1 and H3K4me2 at the enhancers and promoters of target genes, resulting in the de-repression of gene expression. This epigenetic modulation is central to the therapeutic effects of Bomedemstat in MPNs.

Downstream Signaling Pathways

The inhibition of LSD1 by Bomedemstat initiates a cascade of downstream signaling events that collectively contribute to its clinical efficacy. These pathways primarily impact megakaryocyte differentiation, inflammatory cytokine production, and apoptosis of malignant cells.

Modulation of Megakaryocyte Differentiation

LSD1 is a crucial regulator of megakaryopoiesis, the process of platelet production. It forms a complex with the transcription factor GFI1B to repress genes that are not associated with the megakaryocytic lineage. By inhibiting LSD1, Bomedemstat disrupts this repressive complex, leading to a more controlled and normalized differentiation of megakaryocytes. This is particularly relevant in essential thrombocythemia (ET), a condition characterized by excessive platelet production.

The downstream effects on megakaryocyte differentiation are mediated through the modulation of key transcription factors, including GATA1 and FLI1. LSD1 inhibition has been shown to reduce the activity of GATA1 and TAL1, transcription factors essential for megakaryocyte development. This leads to a decrease in the production of mature megakaryocytes and, consequently, a reduction in platelet counts.

Suppression of Inflammatory Cytokine Signaling

Chronic inflammation is a hallmark of MPNs and contributes significantly to disease symptoms and progression. Bomedemstat has been shown to reduce the levels of various pro-inflammatory cytokines. This effect is likely mediated through the modulation of the NF-κB signaling pathway. LSD1 can interact with components of the NF-κB pathway, and its inhibition may lead to a decrease in the transcription of NF-κB target genes, which include many pro-inflammatory cytokines. Clinical data has specifically shown a reduction in CCL5 levels following Bomedemstat treatment.

The reduction in pro-inflammatory cytokines can, in turn, lead to a dampening of the downstream JAK/STAT signaling pathway, which is constitutively active in many MPNs and is a key driver of the disease phenotype. While Bomedemstat does not directly inhibit JAK kinases, its anti-inflammatory effects contribute to the overall reduction of JAK/STAT pathway hyperactivity.

Induction of Apoptosis in Malignant Cells

Preclinical studies have suggested that LSD1 inhibition can induce apoptosis in malignant hematopoietic cells. This is thought to occur, in part, through the activation of the p53 tumor suppressor pathway. LSD1 can demethylate and thereby inactivate p53. By inhibiting LSD1, Bomedemstat may lead to an increase in active, methylated p53, which can then initiate the apoptotic cascade in genetically unstable malignant cells.

Quantitative Data from Clinical Trials

The clinical development of Bomedemstat has yielded significant quantitative data demonstrating its efficacy in patients with myelofibrosis and essential thrombocythemia.

Myelofibrosis (NCT03136185)

| Endpoint | Result |

| Spleen Volume Reduction (SVR) ≥35% at 24 weeks | Achieved in a subset of patients |

| Total Symptom Score (TSS) Reduction ≥50% at 24 weeks | Observed in a significant portion of patients |

| Reduction in Inflammatory Cytokines (e.g., CCL5) | Demonstrated in the majority of patients |

| Reduction in Mutant Allele Frequency (e.g., JAK2, CALR, ASXL1) | Observed in a substantial number of patients |

Essential Thrombocythemia (NCT04254978)

| Endpoint | Result |

| Platelet Count Reduction to ≤400 x 10⁹/L | Achieved in the majority of patients |

| White Blood Cell (WBC) Count Reduction | Observed in patients with elevated baseline WBC |

| Reduction in Mutant Allele Frequency (e.g., JAK2, CALR) | Demonstrated in a significant proportion of patients |

| Improvement in Symptom Burden | Reported by a majority of patients |

Experimental Protocols

A comprehensive understanding of Bomedemstat's downstream effects relies on a variety of sophisticated experimental techniques.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Methylation

Objective: To identify the genomic regions where H3K4me1 and H3K4me2 levels are altered by Bomedemstat treatment.

Methodology:

-

Cell Culture and Treatment: Hematopoietic progenitor cells or relevant cell lines are cultured and treated with Bomedemstat or a vehicle control for a specified duration.

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for H3K4me1 or H3K4me2.

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immunoprecipitated chromatin is then eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment. Differential binding analysis is performed to compare Bomedemstat-treated and control samples.

Luminex Assay for Cytokine Profiling

Objective: To quantify the levels of multiple inflammatory cytokines in patient plasma or cell culture supernatants following Bomedemstat treatment.

Methodology:

-

Sample Preparation: Plasma samples from clinical trial participants or supernatants from treated cell cultures are collected and stored appropriately.

-

Assay Plate Preparation: A multiplex bead-based antibody array plate is prepared, with each well containing beads coated with antibodies specific for different cytokines.

-

Sample Incubation: Standards and samples are added to the wells and incubated to allow the cytokines to bind to the capture antibodies on the beads.

-

Detection Antibody Incubation: A cocktail of biotinylated detection antibodies, each specific for one of the target cytokines, is added to the wells and incubated.

-

Streptavidin-PE Incubation: Streptavidin-phycoerythrin (PE) conjugate is added, which binds to the biotinylated detection antibodies.

-

Data Acquisition: The plate is read on a Luminex instrument, which uses lasers to identify the bead region (and thus the cytokine) and quantify the PE fluorescence intensity (proportional to the amount of cytokine).

-

Data Analysis: A standard curve is generated for each cytokine, and the concentrations in the unknown samples are calculated.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

Objective: To assess the induction of apoptosis in malignant cells treated with Bomedemstat.

Methodology:

-

Cell Culture and Treatment: Malignant hematopoietic cell lines are treated with varying concentrations of Bomedemstat or a vehicle control.

-

Cell Harvesting: Both adherent and suspension cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark to allow for staining.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Quantification: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by Bomedemstat.

Conclusion

Bomedemstat hydrochloride represents a promising therapeutic agent for myeloproliferative neoplasms, with a well-defined mechanism of action centered on the irreversible inhibition of LSD1. Its downstream effects on megakaryocyte differentiation, inflammatory cytokine signaling, and apoptosis of malignant cells provide a strong rationale for its clinical efficacy. Further research into the intricate details of these signaling pathways will continue to enhance our understanding of Bomedemstat's therapeutic potential and may open new avenues for its application in other hematological and oncological conditions.

References

Bomedemstat Hydrochloride: A Technical Deep Dive into its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomedemstat (B606314) hydrochloride (formerly IMG-7289, now MK-3543) is an investigational, orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is a flavin-dependent monoamine oxidase that functions as a critical epigenetic regulator, primarily through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, bomedemstat alters the epigenetic landscape, leading to a cascade of downstream effects on gene transcription that modulate the proliferation and differentiation of hematopoietic cells. This technical guide provides a comprehensive overview of the epigenetic modifications induced by bomedemstat, its mechanism of action, a summary of key preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction to Bomedemstat and its Target: LSD1

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more blood cell lineages.[3][4] A key player in the pathophysiology of these diseases is the dysregulation of hematopoietic stem and progenitor cell proliferation and differentiation.[5][6] Bomedemstat has emerged as a promising therapeutic candidate for MPNs, including essential thrombocythemia (ET), myelofibrosis (MF), and polycythemia vera (PV), by targeting a fundamental epigenetic mechanism.[7][8][9]

The primary molecular target of bomedemstat is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a critical component of several transcriptional repressor complexes and acts by removing methyl groups from mono- and di-methylated H3K4 (H3K4me1 and H3K4me2), which are histone marks generally associated with active gene transcription.[1] The inhibition of LSD1 by bomedemstat is highly specific, with a greater than 2,500-fold specificity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B), minimizing off-target effects.[10] This targeted epigenetic modulation forms the basis of its therapeutic potential in MPNs.[1]

Mechanism of Action: Epigenetic Reprogramming

Bomedemstat's mechanism of action is centered on its irreversible inhibition of LSD1's demethylase activity. This inhibition leads to an accumulation of H3K4me1 and H3K4me2 at specific gene loci, thereby altering the transcriptional landscape within hematopoietic cells.[11] A critical interaction is with the Gfi-1/1b (Growth factor independence 1/1b) transcriptional repressor complex. LSD1 is a key component of this complex, and its inhibition disrupts the complex's ability to repress target genes involved in hematopoietic differentiation.[12][13]

The consequences of LSD1 inhibition by bomedemstat include:

-

Induction of Hematopoietic Differentiation: By altering the epigenetic state, bomedemstat promotes the differentiation of myeloid progenitor cells.[12]

-

Inhibition of Proliferation: The drug has been shown to selectively inhibit the proliferation of malignant cells, including those harboring the JAK2 V617F mutation, which is a common driver in MPNs.[11][14]

-

Induction of Apoptosis: Bomedemstat can induce programmed cell death in cancer cells.[11]

The following diagram illustrates the proposed signaling pathway of bomedemstat's action.

Caption: Bomedemstat inhibits LSD1, leading to increased H3K4me2 and altered gene expression.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of bomedemstat.

Table 1: Preclinical Data

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (LSD1) | 9.7 ± 4.0 nM | Recombinant human LSD1 | [15] |

| Specificity | >2500-fold vs. MAO-A/B | Recombinant enzymes | [10] |

Table 2: Clinical Trial Data in Essential Thrombocythemia (ET) - Phase 2 (NCT04254978)

| Parameter | Value | Patient Population | Reference |

| Number of Patients | 73 | ET resistant/intolerant to at least one standard treatment | [5][7][16] |

| Median Age (years) | 68 (range: 42-92) | [16] | |

| Driver Mutations | JAK2 (45%), CALR (43%), MPL (5%) | [16] | |

| Platelet Count ≤400 x 109/L | 97% (31/32) of patients treated for >24 weeks | [5] | |

| Durable Platelet Response (≥12 weeks) | 81% (26/32) of patients treated for >24 weeks | [5] | |

| Symptom Improvement (Decrease in TSS) | 58% (18/31) of patients at 24 weeks | [5] | |

| Reduction in Mutant Allele Frequency | 67% (16/24) of patients | [5] |

Table 3: Clinical Trial Data in Myelofibrosis (MF) - Phase 1/2 (NCT03136185)

| Parameter | Value | Patient Population | Reference |

| Number of Patients | 89 | MF resistant/intolerant to JAK inhibitors | [14][17][18][19][20] |

| Median Age (years) | 68 (range: 35-88) | [18] | |

| Driver Mutations | JAK2 (65%), CALR (22%), MPL (7%) | [18] | |

| Spleen Volume Reduction (SVR) ≥20% | 28% of evaluable patients at 24 weeks | [18] | |

| Total Symptom Score (TSS) Reduction ≥50% | 22% of evaluable patients at 24 weeks | [18] | |

| Improvement in Bone Marrow Fibrosis | 17% improved by ≥1 grade | [14] | |

| Reduction in Mutant Allele Frequency | 42% of patients with serial sequencing | [14] |

Table 4: Clinical Trial Data in Polycythemia Vera (PV) - Phase 2 (NCT05558696)

| Parameter | Value | Patient Population | Reference |

| Number of Patients | 20 | PV resistant/intolerant to standard cytoreductive therapy | [8][21][22][23] |

| Hematocrit <45% without phlebotomy | 86% of patients experienced this | [24] | |

| Spleen Size Reduction | 78% of patients | [24] | |

| Stable or Improved Bone Marrow | 83% of patients | [24] | |

| Decrease in Mutant Allele Burden | 42% of patients | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of LSD1 inhibitors like bomedemstat.

LSD1 Enzymatic Assay (Peroxidase-Coupled)

Objective: To determine the in vitro inhibitory activity of bomedemstat on LSD1 enzymatic activity.

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction. Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize a substrate, resulting in a fluorescent signal that is inversely proportional to LSD1 inhibition.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

Bomedemstat hydrochloride

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of bomedemstat in assay buffer.

-

In a 96-well plate, add the bomedemstat dilutions. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Add recombinant LSD1 enzyme to all wells except the "no enzyme" controls and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mix to all wells.

-

Incubate the plate at room temperature, protected from light, for 30-60 minutes.

-

Measure the fluorescence using a microplate reader (e.g., excitation 540 nm, emission 590 nm).

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each bomedemstat concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the bomedemstat concentration to determine the IC50 value.[25][26]

Expected Results: A dose-dependent decrease in fluorescence intensity with increasing concentrations of bomedemstat, allowing for the calculation of its IC50 value.

Caption: Workflow for the LSD1 enzymatic assay.

Western Blot Analysis of Histone Methylation

Objective: To assess the effect of bomedemstat on global levels of histone H3 lysine 4 di-methylation (H3K4me2) in cells.

Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect specific proteins using antibodies.

Materials:

-

Cell line of interest (e.g., hematopoietic progenitor cells)

-

Bomedemstat hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Culture cells and treat with various concentrations of bomedemstat or vehicle control for a specified time.

-

Harvest and lyse the cells.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H3K4me2 levels.[27][28][29]

Expected Results: An increase in the intensity of the H3K4me2 band in bomedemstat-treated cells compared to the vehicle control, when normalized to the total H3 loading control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide locations of altered H3K4me2 marks following bomedemstat treatment.

Principle: ChIP-seq combines chromatin immunoprecipitation with high-throughput sequencing to identify the binding sites of DNA-associated proteins.

Materials:

-

Cell line of interest

-

Bomedemstat hydrochloride

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing reagents (e.g., sonicator)

-

Anti-H3K4me2 antibody

-

Protein A/G magnetic beads

-

Buffers for washing and elution

-

Reagents for reverse cross-linking and DNA purification

-

DNA library preparation kit for sequencing

-

Next-generation sequencing platform

Protocol:

-

Culture and treat cells with bomedemstat or vehicle control.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (e.g., by sonication).

-

Immunoprecipitate the chromatin using an anti-H3K4me2 antibody coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the protein-DNA cross-links.

-

Purify the DNA.

-

Prepare a DNA library from the purified ChIP DNA.

-

Sequence the library using a next-generation sequencing platform.

-

Analyze the sequencing data to identify regions of H3K4me2 enrichment.[30][31][32][33][34]

Expected Results: Identification of specific gene promoters and enhancer regions with increased H3K4me2 occupancy in bomedemstat-treated cells, providing insights into the downstream target genes.

Caption: A simplified workflow for a ChIP-seq experiment.

Conclusion

Bomedemstat hydrochloride represents a targeted therapeutic approach that leverages the epigenetic vulnerabilities of myeloproliferative neoplasms. Its potent and specific inhibition of LSD1 leads to a cascade of events that ultimately reprogram the transcriptional landscape of hematopoietic cells, promoting differentiation and inhibiting the proliferation of malignant clones. The quantitative data from clinical trials in ET, MF, and PV are encouraging, demonstrating clinical activity in reducing disease burden and improving symptoms. The experimental protocols outlined in this guide provide a framework for the continued investigation of bomedemstat and other LSD1 inhibitors, which will be crucial for a deeper understanding of their mechanisms and for the development of novel therapeutic strategies in oncology.

References

- 1. Histone demethylase LSD1 regulates hematopoietic stem cells homeostasis and protects from death by endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merck.com [merck.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]

- 6. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A Phase II study of the LSD1 inhibitor bomedemstat in patients with polycythemia vera | VJHemOnc [vjhemonc.com]

- 9. Portico [access.portico.org]

- 10. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Facebook [cancer.gov]

- 18. onclive.com [onclive.com]

- 19. A Phase 2 Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [asianmyeloidworkinggroup.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Bomedemstat in Patients With Polycythemia Vera - Merck Clinical Trials [merckclinicaltrials.com]

- 23. researchgate.net [researchgate.net]

- 24. Bomedemstat for Polycythemia Vera · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 25. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Bomedemstat Hydrochloride and the p53 Pathway: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Interaction Between Bomedemstat (B606314) Hydrochloride and the p53 Tumor Suppressor Pathway

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the molecular interaction between bomedemstat hydrochloride (IMG-7289), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), and the critical p53 tumor suppressor pathway.

Introduction to Bomedemstat Hydrochloride

Bomedemstat hydrochloride is an investigational, orally bioavailable, small molecule that acts as a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase. LSD1 plays a crucial role in cellular differentiation and proliferation by removing methyl groups from histone and non-histone proteins, thereby regulating gene expression. In various hematologic malignancies, including essential thrombocythemia (ET) and myelofibrosis (MF), LSD1 is a key regulator of hematopoietic stem cell proliferation and maturation.

The p53 Tumor Suppressor Pathway

The p53 protein, encoded by the TP53 gene, is a central regulator of cellular stress responses, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair to prevent the propagation of damaged cells. The dysregulation of the p53 pathway is a hallmark of a vast number of human cancers.

Core Interaction: Bomedemstat and p53 Pathway Activation

The primary mechanism by which bomedemstat hydrochloride interacts with the p53 pathway is through the inhibition of LSD1's demethylase activity on the p53 protein itself. LSD1 has been shown to directly interact with and demethylate p53 at lysine (B10760008) 370 (K370). This demethylation represses p53's transcriptional activity.

By irreversibly inhibiting LSD1, bomedemstat prevents the demethylation of p53. This leads to an accumulation of methylated p53, a post-translational modification that enhances its stability and transcriptional activity. Increased p53 activity results in the upregulation of its target genes, leading to cell cycle arrest and apoptosis in malignant cells. Preclinical studies have demonstrated that bomedemstat treatment leads to a significant increase in both total and dimethylated TP53 protein levels.[1] This targeted action provides a promising therapeutic window for cancers that retain wild-type p53.

dot

Caption: Bomedemstat inhibits LSD1, leading to active p53 and downstream effects.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Efficacy

Preclinical studies have established the potency of bomedemstat as an LSD1 inhibitor and its effects on cancer cell lines.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 for LSD1 Inhibition | 9.7 ± 4.0 nM | Enzyme Assay | [2] |

| Effect on p53 | Increased total and dimethylated p53 | JAK2V617F cells | [1] |

| Apoptotic Induction | Dose-dependent increase in apoptosis | SET-2 cells | [1] |

| In Vivo Efficacy | Reduced tumor growth | Small Cell Lung Cancer PDX model | [3] |

Clinical Trial Data in Myelofibrosis (MF)

Clinical trials have evaluated the safety and efficacy of bomedemstat in patients with advanced myelofibrosis.

| Clinical Endpoint | Result | Trial Identifier | Reference |

| Spleen Volume Reduction (SVR) ≥35% at 24 weeks | 6% of evaluable patients | NCT03136185 | [4] |

| Total Symptom Score (TSS) Reduction ≥50% at 24 weeks | 22% of evaluable patients | NCT03136185 | [4] |

| Patients with TP53 mutations at screening | Present in a subset of patients with high molecular risk mutations | NCT03136185 | [5] |